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Application Notes: Edasalonexent in DMD Treatment

Edasalonexent (CAT-1004) is an investigational, orally administered small-molecule drug designed to

inhibit nuclear factor kappa-B (NF-κB), a signaling pathway chronically activated in DMD that drives

muscle degeneration and suppresses regeneration [1]. Its potential as a foundational therapy lies in its

applicability across a broad range of patients, as it is effective regardless of the underlying dystrophin

mutation [1] [2].

Clinical studies indicate a consistent dosing regimen and provide insights into its pharmacological

profile:

Dosage and Administration: The established dose in clinical trials is 100 mg/kg administered
orally once daily [3]. The available evidence from the published literature does not specify that this
total daily dose is divided; it is consistently referred to as a once-daily regimen.

Pharmacological Action: As an NF-κB inhibitor, edasalonexent aims to modify the disease course
by reducing inflammation and fibrosis, thereby preserving muscle function and slowing disease

progression [1] [3].
Safety and Tolerability: The drug has demonstrated a manageable safety profile. The majority of

adverse events were mild, with gastrointestinal issues (primarily diarrhea) being the most commonly
reported. No serious adverse events were attributed to the drug in the phase 2 study, and it was well-

tolerated over extended treatment periods [1] [2] [3].
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Quantitative Clinical Data Summary

The table below summarizes key quantitative findings from the MoveDMD phase 2 and PolarisDMD phase

3 clinical trials.

Trial Parameter MoveDMD Phase 2 Trial [1] [2] PolarisDMD Phase 3 Trial [3]

Dosage 100 mg/kg/day 100 mg/kg/day

Patient Population 31 boys, aged ≥4-<8 years, steroid-

naïve

131 boys, aged ≥4-<8 years

Trial Design Placebo-controlled with open-label

extension

Randomized, double-blind, placebo-

controlled (52 weeks)

Primary Efficacy
Endpoint

MRI T2, functional measures North Star Ambulatory Assessment

(NSAA)

Key Efficacy
Outcome

Slowed disease progression vs.

control; preservation of muscle
function

Difference vs. placebo in NSAA and TFTs

was not statistically significant overall

Key Subgroup
Finding

N/A Less functional decline; more robust
effect in patients ≤6 years old

Most Common
Adverse Event

Mild, transient diarrhea Gastrointestinal events (primarily
diarrhea)

Safety Conclusion No serious adverse events; well-
tolerated over >55 patient-years

Generally well-tolerated with a
manageable safety profile

Experimental Protocols for DMD Clinical Trials

The following protocols are based on the methodologies employed in the global Phase 3 PolarisDMD trial,

which serve as a robust model for clinical investigation of DMD therapeutics [3].

1. Patient Recruitment and Randomization
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Patient Population: Enroll male pediatric patients, aged ≥4 to <8 years old, with a confirmed

diagnosis of DMD due to any dystrophin mutation.
Key Criteria: Participants should be steroid-naïve or have not received steroids for ≥6 months prior

to the study.
Study Design: A randomized, double-blind, placebo-controlled trial.

Randomization: Randomize eligible patients in a 2:1 ratio to receive either edasalonexent (100
mg/kg/day) or a matching placebo.

2. Dosing and Drug Administration

Formulation: Administer edasalonexent as an oral capsule.
Dosage: The total daily dose is 100 mg/kg.

Schedule: The total daily dose is to be administered once daily [3].

3. Efficacy and Functional Assessment Schedule Assess patients at baseline and every 3 months for the

duration of the trial (e.g., 52 weeks).

Primary Endpoint: Change from baseline in the North Star Ambulatory Assessment (NSAA) total
score. This is a functional scale measuring ambulatory ability.

Secondary Endpoints:
Timed Function Tests (TFTs): Include time to run/walk 10 meters, time to stand from supine

(TTSTAND), and time to climb 4 stairs.
Patient-Reported Outcome: Assess physical function using the Pediatric Outcomes Data
Collection Instrument (PODCI).

Exploratory Endpoints:
Muscle Health Biomarkers: Measure levels of NF-κB-regulated genes in blood to confirm
target engagement [1].

MRI: Use MRI T2 relaxation time of lower leg muscles to assess muscle inflammation and
integrity [1] [2].

4. Safety and Tolerability Monitoring

Adverse Events (AEs): Record all AEs throughout the study, noting their severity, duration, and
relationship to the study drug.

Vital Signs and Growth: Monitor parameters such as heart rate and Body Mass Index (BMI)
percentile. The phase 2 trial noted a decline in heart rate toward age-normative values and a

decrease in weight percentile [2].
Clinical Laboratory Tests: Perform standard hematology and chemistry panels. Include

assessments of adrenal function (ACTH and cortisol levels) [2].
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Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed drug mechanism and the structured approach for clinical

evaluation.
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Diagram 1: Proposed mechanism of action for Edasalonexent in DMD. Edasalonexent inhibits the

chronically activated NF-κB pathway, which is a key driver of muscle pathology in Duchenne Muscular

Dystrophy (DMD). By blocking this pathway, the drug aims to reduce muscle degeneration and improve

regeneration, leading to preserved muscle function and slowed disease progression [1].
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Diagram 2: Workflow of the Phase 3 clinical trial protocol for Edasalonexent. This outlines the key stages of

the PolarisDMD trial, from patient recruitment through the final analysis. Patients were randomized to

receive either the active drug or placebo and assessed in regular cycles, with the primary efficacy analysis

conducted after one year of treatment [3].

Conclusion and Key Considerations
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Edasalonexent represents a mutation-agnostic, disease-modifying approach to DMD therapy. The

established dosing protocol of 100 mg/kg administered orally once daily has been evaluated in large clinical

trials.

A critical consideration for researchers is the age-dependent effect observed in the Phase 3 trial. While the

primary endpoints were not met for the entire study population, a pre-specified analysis revealed that

younger patients (≤6.0 years) demonstrated a more robust and statistically significant treatment effect for

some assessments [3]. This suggests that initiating treatment early in the disease course may be essential

for maximizing therapeutic benefit.

Future research directions may focus on further exploring this age effect, evaluating edasalonexent in

combination with other therapeutic modalities, and developing biomarkers for better predicting treatment

response.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 7 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s526868?utm_src=pdf-bulk
https://www.smolecule.com/products/s526868?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

